1-Phenylhexane-1,3-dione
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Overview
Description
1-Phenylhexane-1,3-dione is an organic compound with the molecular formula C12H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylhexane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with acetylacetone in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired diketone product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Claisen condensation reactions. The reaction conditions are optimized to maximize yield and purity, typically involving controlled temperatures and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
1-Phenylhexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Phenylhexane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylhexane-1,3-dione involves its interaction with various molecular targets. For example, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways . The compound’s reactivity with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-Phenylhexane-1,5-dione: This compound has a similar structure but with the ketone groups located at different positions.
1-Phenylhexane-1,3,5-trione: This triketone has an additional ketone group, leading to different reactivity and applications.
Uniqueness
1-Phenylhexane-1,3-dione is unique due to its specific arrangement of ketone groups, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
5331-13-5 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-phenylhexane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 |
InChI Key |
WBMJETLNTZLTFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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